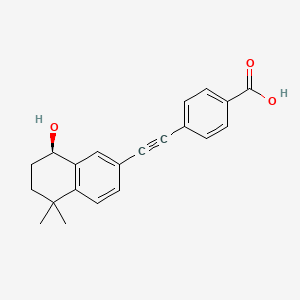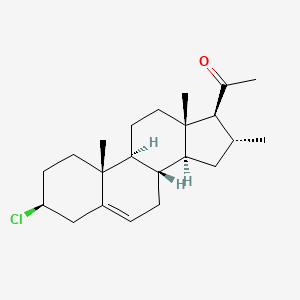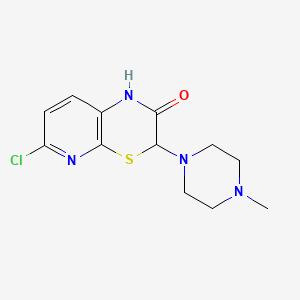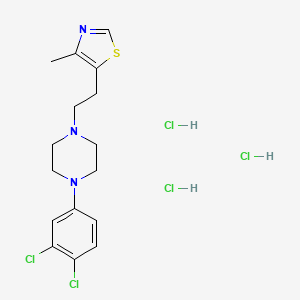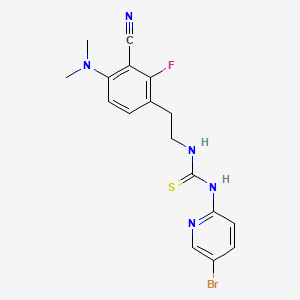
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structural features, which include a brominated pyridine ring and a fluorinated phenyl ring with cyano and dimethylamino substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route may involve the following steps:
Preparation of the Isothiocyanate Intermediate: The isothiocyanate intermediate can be prepared by reacting an appropriate amine with carbon disulfide and an oxidizing agent.
Reaction with Amines: The isothiocyanate intermediate is then reacted with the desired amine to form the thiourea derivative. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Thiourea derivatives can undergo various types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form sulfenyl, sulfinyl, or sulfonyl derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines or other reduced products.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thioureas can lead to sulfenyl chlorides, while reduction can yield primary or secondary amines.
Scientific Research Applications
Thiourea derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as enzyme inhibitors or as ligands in coordination chemistry.
Medicine: Investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of thiourea derivatives can vary depending on their specific structure and target. Generally, these compounds can interact with biological molecules such as proteins, enzymes, and nucleic acids. The molecular targets and pathways involved may include:
Enzyme Inhibition: Thioureas can inhibit the activity of certain enzymes by binding to their active sites.
DNA Intercalation: Some thioureas can intercalate into DNA, disrupting its structure and function.
Signal Transduction Pathways: Thioureas can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(3-cyano-4-(dimethylamino)-2-fluorophenyl)ethyl)- can be compared with other thiourea derivatives, such as:
Thiourea, N-(2-pyridinyl)-N’-(2-phenylethyl)-: Lacks the bromine, cyano, and fluorine substituents, which may affect its reactivity and biological activity.
Thiourea, N-(4-methyl-2-pyridinyl)-N’-(2-(4-cyano-2-fluorophenyl)ethyl)-: Contains a methyl group instead of a dimethylamino group, which may influence its chemical properties and applications.
Properties
CAS No. |
181305-50-0 |
|---|---|
Molecular Formula |
C17H17BrFN5S |
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-[3-cyano-4-(dimethylamino)-2-fluorophenyl]ethyl]thiourea |
InChI |
InChI=1S/C17H17BrFN5S/c1-24(2)14-5-3-11(16(19)13(14)9-20)7-8-21-17(25)23-15-6-4-12(18)10-22-15/h3-6,10H,7-8H2,1-2H3,(H2,21,22,23,25) |
InChI Key |
ATPNNLDEQIZTCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)CCNC(=S)NC2=NC=C(C=C2)Br)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


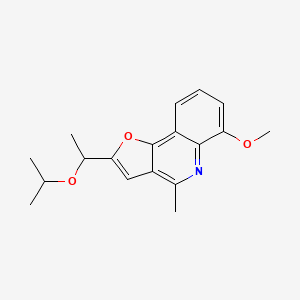
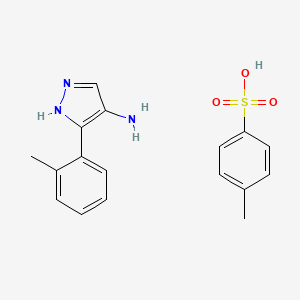
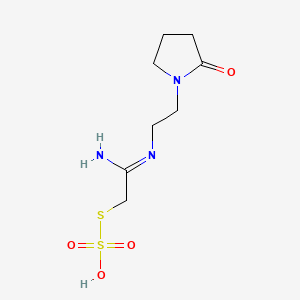
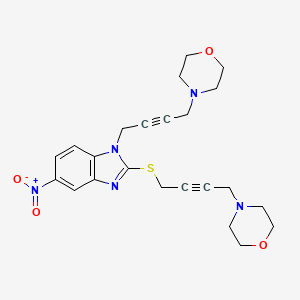
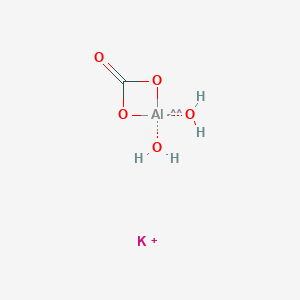
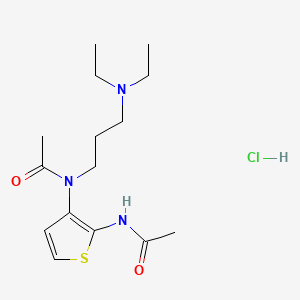


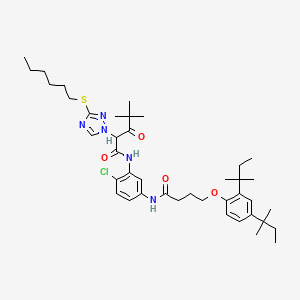
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
